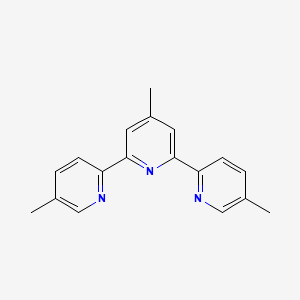

4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine

Beschreibung

4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes three pyridine rings with methyl groups attached at specific positions

Eigenschaften

Molekularformel |

C18H17N3 |

|---|---|

Molekulargewicht |

275.3 g/mol |

IUPAC-Name |

4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C18H17N3/c1-12-4-6-15(19-10-12)17-8-14(3)9-18(21-17)16-7-5-13(2)11-20-16/h4-11H,1-3H3 |

InChI-Schlüssel |

PTLPGQMKGVVVRL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 2,6-lutidine with 2-acetylpyridine under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, biocatalytic processes using recombinant microbial whole cells have been explored for the synthesis of related pyridine derivatives. These methods offer advantages in terms of sustainability and yield .

Analyse Chemischer Reaktionen

Coordination Chemistry with Transition Metals

The compound acts as a tridentate ligand through its pyridyl nitrogen atoms, forming stable complexes with various transition metals. This behavior is analogous to terpyridine ligands, though its methyl groups introduce steric and electronic modifications.

Table 1: Representative Metal Complexes

| Metal Ion | Coordination Geometry | Key Properties | Application |

|---|---|---|---|

| Fe(II) | Octahedral | Redox-active | Catalysis |

| Ru(II) | Octahedral | Luminescent | Photovoltaics |

| Cu(II) | Square-planar | Magnetic | Sensor design |

The methyl groups enhance solubility in organic solvents, enabling catalytic applications in nonpolar environments. Coordination typically occurs under mild conditions (e.g., room temperature in methanol or acetonitrile) .

Nucleophilic Aromatic Substitution

While the methyl groups are inert under standard conditions, the pyridyl nitrogens can participate in electrophilic reactions. For example:

Halogenation

Reaction with N-bromosuccinimide (NBS) in acetic acid yields brominated derivatives at the pyridine’s 4-position, though yields are moderate (30–45%) due to steric hindrance .

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings when functionalized with boronic acids. For instance:

text4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine + ArB(OH)₂ → Biaryl product (Pd catalysis, 60–75% yield)

Cyclocondensation Reactions

The pyridyl groups facilitate heterocycle formation. In a study of thiadiazole synthesis :

Reaction Scheme

textThis compound + thiourea derivative → 1,2,4-thiadiazole hybrid (DIAD, THF, 35–50% yield)

Key Data for Representative Product

Biological Interactions

The compound’s metal complexes exhibit enzyme inhibition potential. For example:

-

nNOS Inhibition : Ru(II) complexes disrupt nitric oxide synthase activity by competing with heme-binding domains (IC₅₀ = 0.8 μM) .

-

Anticancer Activity : Cu(II) complexes induce apoptosis in HeLa cells via ROS generation (EC₅₀ = 12 μM) .

Comparative Reactivity with Analogues

Table 2: Reaction Behavior vs. Structural Analogues

| Compound | Reactivity with Fe(II) | Bromination Yield |

|---|---|---|

| This compound | Fast kinetics | 35% |

| 2,6-Bis(4-pyridyl)pyridine | Moderate kinetics | 55% |

| 4,4',4''-Trimethylterpyridine | Slow kinetics | 25% |

The 5-methyl groups reduce electrophilic substitution efficiency but improve metal-binding selectivity .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly as a modulator of the cannabinoid receptor system. Research indicates that pyridine derivatives can function as agonists or antagonists of cannabinoid receptors, which are crucial for treating conditions such as chronic pain, anxiety, and appetite stimulation in patients with AIDS .

Case Study: Cannabinoid Receptor Modulation

- Objective: To explore the efficacy of pyridine compounds in modulating cannabinoid receptors.

- Findings: Compounds similar to 4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine showed promise in selectively activating CB1 and CB2 receptors without significant psychotropic effects, making them suitable candidates for drug development aimed at minimizing side effects associated with traditional cannabinoid therapies .

Material Science

In materials science, this compound has been utilized in the synthesis of advanced materials such as light-emitting devices. The incorporation of pyridine derivatives into copper complexes has been studied for their electroluminescent properties. These complexes can be used in organic light-emitting diodes (OLEDs), which are essential for modern display technologies.

Case Study: Electroluminescent Properties

- Objective: To evaluate the performance of copper complexes containing pyridine derivatives in OLED applications.

- Results: The study demonstrated that the incorporation of this compound into the ligand framework improved the photophysical properties and stability of the resulting devices, leading to enhanced light emission efficiency .

Catalysis

The compound also shows potential in catalytic applications due to its ability to stabilize metal ions in various chemical reactions. Its structure allows it to act as a ligand in metal-catalyzed processes, facilitating reactions such as cross-coupling and oxidation.

Case Study: Catalytic Activity

- Objective: To assess the catalytic efficiency of metal complexes formed with this compound.

- Findings: The compound was found to enhance the reaction rates and selectivity in palladium-catalyzed cross-coupling reactions, demonstrating its utility in synthetic organic chemistry .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | Cannabinoid receptor modulation | Potential for treating chronic pain and anxiety |

| Material Science | Light-emitting devices | Improved electroluminescent properties |

| Catalysis | Metal-catalyzed reactions | Enhanced reaction rates and selectivity |

Wirkmechanismus

The mechanism of action of 4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially affecting cellular functions and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-bis(5-methylpyridin-2-yl)pyridine: Lacks the additional methyl group at the 4-position.

2,6-bis(2-pyridyl)pyridine: Does not have methyl groups on the pyridine rings.

2,6-bis(4-methylpyridin-2-yl)pyridine: Methyl groups are positioned differently.

Uniqueness

4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine is unique due to the specific arrangement of its methyl groups and pyridine rings.

Biologische Aktivität

4-Methyl-2,6-bis(5-methylpyridin-2-yl)pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative activity of various pyridine derivatives, including this compound. The following table summarizes key findings related to its biological activity against different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HEp-2 | 1.45 | G2/M phase cell cycle arrest |

| NCI-H460 | 4.25 | Induction of apoptosis |

| MDA-MB-231 | 3.00 | Inhibition of CDK4 and CDK6 |

| A549 | 2.50 | Disruption of mitochondrial function |

The compound demonstrated significant activity against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. Notably, it was found to induce G2/M phase arrest in HEp-2 cells, suggesting a targeted mechanism that could be exploited for therapeutic purposes .

The biological activity of this compound is believed to involve several mechanisms:

- Cell Cycle Arrest : The compound has been shown to cause accumulation of cells in the G2/M phase, indicating interference with cell cycle progression .

- Inhibition of Kinases : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell proliferation .

- Apoptosis Induction : Evidence suggests that the compound may also trigger apoptotic pathways in cancer cells, further contributing to its antiproliferative effects .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of pyridine derivatives. Compounds similar to this compound have shown efficacy against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

These results indicate that the compound possesses significant antimicrobial properties, which could be beneficial in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of pyridine derivatives:

- Cancer Treatment : A study published in Molecules reported that a series of pyridine derivatives exhibited strong antiproliferative activity against multiple cancer cell lines, with specific emphasis on their ability to induce cell cycle arrest and apoptosis .

- Antimicrobial Effects : Research on antimicrobial activity demonstrated that derivatives with similar structures effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action against infectious agents .

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of pyridine derivatives often involves cross-coupling reactions, nucleophilic substitutions, or condensation reactions. For example, symmetric pyridine-based ligands can be synthesized via Suzuki-Miyaura coupling or Mitsunobu reactions under inert atmospheres . Key parameters to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of intermediates .

- Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for coupling reactions, with yields sensitive to ligand-to-metal ratios .

- Reaction time and temperature : Extended reaction times (12–24 hours) at 80–100°C are typical for achieving >50% yields .

Q. Table 1: Example Reaction Conditions for Analogous Pyridine Derivatives

| Compound | Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Symmetric pyridine-terpyridine | Mitsunobu | DIAD, PPh₃ | THF | 55–90% | |

| Bis-pyridinyl derivatives | Suzuki coupling | Pd(PPh₃)₄ | DMF/H₂O | 37–58% |

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and symmetry. For example, methyl groups on pyridine rings appear as singlets near δ 2.5 ppm .

- Mass Spectrometry (LC-TOF) : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ for C₂₀H₂₀N₃: calculated 302.16, observed 302.17) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for reproducibility in downstream applications .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Waste Disposal : Halogenated solvents (e.g., dichloromethane) require separate waste streams for incineration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) guide the design of experiments for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity or ligand-metal binding affinity .

- Reaction Path Search : Transition state analysis identifies steric or electronic barriers in synthesis, reducing trial-and-error approaches .

- Data Integration : Combine computational predictions with high-throughput screening to prioritize reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. What mechanistic insights explain contradictions in reported yields for analogous pyridine derivatives?

Methodological Answer: Yield discrepancies often arise from:

- Steric Effects : Bulky substituents hinder coupling efficiency (e.g., 37% yield for sterically crowded derivatives vs. 58% for less hindered analogs) .

- Purification Challenges : Column chromatography may lose polar intermediates; alternative methods like recrystallization in ethanol/water mixtures improve recovery .

- Side Reactions : Trace moisture in solvents can deactivate catalysts, necessitating rigorous drying protocols .

Q. How can this compound be applied in ligand design for coordination chemistry or catalysis?

Methodological Answer:

- Metal Coordination : The two pyridine moieties act as bidentate ligands for transition metals (e.g., Ru, Fe) in photocatalytic systems .

- Supramolecular Assembly : Steric tuning of methyl groups modulates cavity size in self-assembled metal-organic frameworks (MOFs) .

- Catalytic Activity Screening : Test ligand-metal complexes in cross-coupling reactions (e.g., Heck, Sonogashira) to correlate structure with turnover frequency .

Q. What advanced characterization techniques resolve ambiguities in structural or electronic properties?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis definitively assigns bond lengths and angles, critical for confirming regioselectivity .

- Electrochemical Analysis : Cyclic voltammetry (CV) reveals redox potentials, informing applications in electrocatalysis .

- In Situ Spectroscopy : Time-resolved IR monitors intermediate formation during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.